This compound is classified as a heterocyclic amine and more specifically falls into the category of imidazo derivatives. The presence of both nitrogen and oxygen in its structure makes it a member of the oxazine family, which is notable for various biological activities.
The synthesis of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one can be achieved through several methods. One notable approach involves:
The synthesis process has been optimized in various studies to enhance yield and purity, reflecting advancements in organic synthesis techniques.
The molecular structure of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one participates in various chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activity.
The mechanism of action for 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research into its mechanism often involves biochemical assays and molecular docking studies to elucidate binding affinities and interaction profiles.
Key physical and chemical properties of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one include:
These properties are essential for understanding its handling during synthesis and application in pharmaceuticals.
5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one has several scientific applications:
Research continues to explore its full potential in medicinal chemistry and related fields.
5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one belongs to the imidazo[4,5-d][1,3]oxazine class—a condensed bicyclic system comprising an imidazole ring fused with a 1,3-oxazine moiety. The imidazole component (positions 4,5-d) contributes nitrogen atoms at N1 and N3, while the oxazine ring incorporates oxygen at O1 and nitrogen at N5 with a carbonyl group at C7 [3] [9]. Key structural descriptors include:
This architecture confers remarkable polarity, evidenced by a topological polar surface area (TPSA) of 97.8 Ų and a moderate LogP value of 0.07, suggesting balanced hydrophilic-lipophilic character [9]. The planar bicyclic core allows π-stacking interactions, while the exocyclic amino group provides a site for derivatization. Such properties render it a versatile bioisostere for purine bases, facilitating mimicry of adenosine or guanine nucleotides in enzymatic binding sites [2].
Table 1: Fundamental Chemical Identifiers of 5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one
Property | Value |
---|---|
CAS Registry Number | 130890-45-8 |
Molecular Formula | C5H4N4O2 |
Molecular Weight | 152.11 g/mol |
IUPAC Name | 5-Amino-1H-imidazo[4,5-d][1,3]oxazin-7-one |
Canonical SMILES | C1=NC2=C(N1)C(=O)OC(=N2)N |
InChI Key | KMUWWBNTTNUCDI-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
The significance of 5-aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one emerged indirectly through studies of its ribonucleoside counterpart, 5-aminoimidazole-4-carboxamide riboside (AICAR). First synthesized in the mid-20th century, AICAR gained prominence as an intracellular precursor to 5-aminoimidazole-4-carboxamide ribotide (ZMP)—an analog of adenosine monophosphate (AMP) [2] [4]. Research in the early 2000s revealed that intracellular accumulation of ZMP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis [2]. Crucially, enzymatic dephosphorylation of ZMP generates 5-aminoimidazole-4-carboxamide (AICA), which spontaneously cyclizes to form 5-aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one under physiological conditions [4].
This compound transitioned from a metabolic curiosity to a targeted entity in 2005 when seminal research demonstrated that AICAR-mediated AMPK activation inhibits cancer cell proliferation in vitro and in vivo. Mechanistic studies attributed this effect to S-phase cell cycle arrest, p53/p21 upregulation, and PI3K-Akt pathway suppression [2]. Subsequent investigations confirmed that the imidazoxazine core contributes to these anticancer effects independently of the LKB1 tumor suppressor—highlighting its therapeutic potential in genetically diverse cancers [2]. Cardiac research further illuminated its role in energy sensing, showing that elevated myocardial concentrations correlate with AMPK activation and altered phosphocreatine metabolism [4].
Table 2: Key Research Milestones for Imidazoxazine Derivatives
Year | Milestone | Significance |
---|---|---|
~1994 | Structural characterization of 5-aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one | Confirmed CAS 130890-45-8 and established synthetic protocols [3] |
2005 | AICAR (prodrug) shown to inhibit cancer via AMPK | Revealed downstream formation of imidazoxazine and its role in cell cycle arrest [2] |
2006 | Cardiac studies linking ZMP/imidazoxazine to AMPK regulation | Demonstrated concentration-dependent AMPK activation in perfused mouse hearts [4] |
Imidazo-oxazine hybrids occupy a strategic niche in drug design due to their dual capacity for target engagement and metabolic stability. The 5-aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one scaffold exemplifies this through several mechanisms:
These mechanisms translate into diverse therapeutic applications:
Table 3: Therapeutic Targets of Imidazoxazine-Based Compounds
Therapeutic Area | Molecular Target | Observed Effect |
---|---|---|
Oncology | AMPK/p53 pathway | S-phase arrest; inhibition of PI3K-Akt signaling [2] |
Metabolic disease | AMPK | Enhanced glucose uptake; suppressed gluconeogenesis |
Cardiovascular | AMPK (cardiac isoforms) | Improved phosphocreatine recovery post-ischemia [4] |
Immunology | Not fully characterized | Putative HDAC inhibition |
Structurally related hybrids demonstrate expanded utility. Temozolomide (an imidazotetrazinone) leverages a similar bicyclic system for DNA alkylation in glioblastoma [10]. Vardenafil (imidazotriazinone) exploits ring topology for phosphodiesterase inhibition. These successes underscore the imidazoxazine core’s versatility as a privileged structure in pharmacophore design [10]. Current synthetic strategies focus on C5 amino derivatization and N1 alkylation to optimize pharmacokinetics while retaining target specificity.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2